(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone
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Overview
Description
AM2201 N-(4-hydroxypentyl) metabolite-d5 is a deuterated form of the metabolite of AM2201, a potent synthetic cannabinoid. This compound is primarily used as an internal standard for the quantification of AM2201 N-(4-hydroxypentyl) metabolite in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms at specific positions in the molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Deuteration: Deuterium atoms are introduced at the 2, 4, 5, 6, and 7 positions of the indole ring.
Final Assembly: The naphthalen-1-ylmethanone group is attached to the indole core to complete the synthesis.
Industrial Production Methods
Industrial production of AM2201 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the indole core and subsequent deuteration.
Purification: The product is purified using techniques such as column chromatography and recrystallization.
Quality Control: The final product is subjected to rigorous quality control measures, including purity analysis and stability testing.
Chemical Reactions Analysis
Types of Reactions
AM2201 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
AM2201 N-(4-hydroxypentyl) metabolite-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of AM2201 metabolites.
Forensic Toxicology: Employed in the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacokinetics: Used in studies to understand the metabolism and excretion of synthetic cannabinoids.
Drug Development: Aids in the development of new synthetic cannabinoids and their analogs.
Mechanism of Action
The mechanism of action of AM2201 N-(4-hydroxypentyl) metabolite-d5 is not well understood. it is known that AM2201, the parent compound, acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The metabolite is expected to interact with similar molecular targets and pathways, although its specific biological actions remain unknown .
Comparison with Similar Compounds
Similar Compounds
JWH-018 N-(4-hydroxypentyl) metabolite-d5: Another deuterated metabolite of a synthetic cannabinoid.
UR-144 N-(5-hydroxypentyl) metabolite-d5: A deuterated metabolite of UR-144, a synthetic cannabinoid.
BB-22 3-carboxyindole metabolite: A metabolite of BB-22, another synthetic cannabinoid
Uniqueness
AM2201 N-(4-hydroxypentyl) metabolite-d5 is unique due to its specific deuteration pattern, which enhances its stability and makes it an ideal internal standard for analytical applications. Its structural similarity to AM2201 allows for accurate quantification and analysis in various research settings .
Properties
CAS No. |
2747914-09-4 |
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Molecular Formula |
C24H22FNO2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(5-fluoro-4-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2/i3D,4D,11D,13D,16D |
InChI Key |
HTFNNXALSQKDIS-HXXXRZHPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(CF)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O |
Origin of Product |
United States |
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